molecular formula C12H13N3O2 B1355373 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one CAS No. 108664-74-0

1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Cat. No. B1355373
CAS RN: 108664-74-0
M. Wt: 231.25 g/mol
InChI Key: MGQQHBPLUHITEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, also known as MPTP, is a chemical compound that belongs to the family of triazole-containing compounds. MPTP has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : The compound has been used in synthesizing novel derivatives with antimicrobial properties. These compounds were synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone and evaluated for antimicrobial activity (Nagamani et al., 2018).

Bioactive Compound Development

  • Structural Analysis for Drug Design : A related compound was structurally analyzed for its interaction with α1A-adrenoceptor. This analysis serves as a basis for designing selective antagonists with chirality, contributing to better drug development (Xu et al., 2016).

  • Antioxidant and Anticancer Activity : Derivatives of the compound have been synthesized and shown to possess antioxidant activity. Some derivatives exhibited anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Chemical Synthesis and Characterization

  • Synthesis and Crystal Structure : The compound has been involved in chemical synthesis processes, leading to the creation of new compounds with potential biological applications. This includes the determination of molecular structures and crystallographic analysis (Liang, 2009).

  • Synthesis of Novel Derivatives : Various derivatives of the compound have been synthesized, showing the versatility of this compound in forming different chemical structures with potential biological applications (Kesternich et al., 2010).

Applications in Pharmacology

  • EGFR Inhibitors for Cancer Therapy : Benzimidazole derivatives bearing 1,2,4-triazole, including the compound , have been studied as potential epidermal growth factor receptor (EGFR) inhibitors in cancer therapy (Karayel, 2021).

Fungicidal and Herbicidal Applications

  • Fungicidal Activity : The compound has been part of the synthesis of new fungicides, demonstrating excellent antifungal activities against common pathogens (Yu et al., 2009).

  • Herbicidal Activity : Derivatives of this compound have been synthesized and evaluated for herbicidal activity, showing potential as inhibitors targeting specific pathways in plants (Jin et al., 2015).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-17-11-4-2-10(3-5-11)12(16)6-7-15-9-13-8-14-15/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQQHBPLUHITEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550413
Record name 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

CAS RN

108664-74-0
Record name 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Q & A

Q1: What are the key structural features of 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one as revealed by its crystal structure?

A1: The crystal structure of 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one reveals that the molecules form layers within the crystal lattice. These layers are parallel to the (1̅01) plane and are held together by intermolecular C—H⋯O hydrogen bonds []. This type of bonding suggests a degree of polarity within the molecule, influencing its packing arrangement. Furthermore, C—H⋯π interactions provide additional stabilization to the crystal structure []. These interactions indicate that the aromatic ring in the molecule plays a role in its overall solid-state packing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.